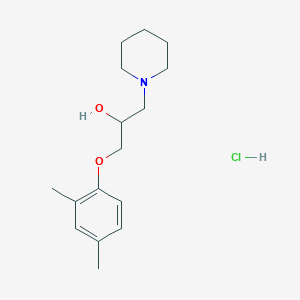

1-(2,4-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride

Description

1-(2,4-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride is a synthetic tertiary amine derivative characterized by a propan-2-ol backbone substituted with a 2,4-dimethylphenoxy group at position 1 and a piperidin-1-yl group at position 2. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. Its synthesis typically involves nucleophilic substitution and subsequent salt formation under controlled conditions .

Properties

IUPAC Name |

1-(2,4-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-13-6-7-16(14(2)10-13)19-12-15(18)11-17-8-4-3-5-9-17;/h6-7,10,15,18H,3-5,8-9,11-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJKKBDPMJWCCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(CN2CCCCC2)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride typically involves multiple steps:

-

Synthetic Routes and Reaction Conditions

Step 1: The synthesis begins with the preparation of 2,4-dimethylphenol, which is then reacted with epichlorohydrin in the presence of a base to form 1-(2,4-dimethylphenoxy)-2,3-epoxypropane.

Step 2: The epoxy compound is then reacted with piperidine under reflux conditions to yield 1-(2,4-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol.

Step 3: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt.

-

Industrial Production Methods

- Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2,4-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride undergoes various chemical reactions:

-

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can undergo reduction reactions to modify the piperidine ring.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

-

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are used.

Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) is common.

Substitution: Electrophilic reagents like halogens or nitrating agents are used under controlled conditions.

-

Major Products

- Oxidation yields ketones.

- Reduction can lead to various reduced forms of the piperidine ring.

- Substitution reactions yield substituted phenoxy derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride has diverse applications in scientific research:

-

Chemistry

- Used as an intermediate in the synthesis of complex organic molecules.

- Serves as a building block for the development of new chemical entities.

-

Biology

- Investigated for its potential as a biochemical probe.

- Studied for its interactions with various biological macromolecules.

-

Medicine

- Explored for its potential therapeutic properties.

- Evaluated for its efficacy in treating certain medical conditions.

-

Industry

- Utilized in the development of specialty chemicals.

- Applied in the formulation of advanced materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride involves its interaction with specific molecular targets:

-

Molecular Targets

- The compound interacts with receptors or enzymes in biological systems.

- It may modulate the activity of certain signaling pathways.

-

Pathways Involved

- The exact pathways depend on the specific application and target.

- It may influence pathways related to neurotransmission, inflammation, or cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The compound shares structural similarities with several phenoxypropanolamine derivatives, differing primarily in substituent groups on the aromatic ring and the amine moiety. Key analogues include:

Key Differences

In contrast, Mexiletine’s primary amine enhances sodium channel blocking efficacy but limits CNS penetration . Tetramethylpyrrolidine analogues (e.g., ) exhibit restricted conformational mobility, which may improve receptor binding specificity.

Synthetic Pathways: The target compound is synthesized via nucleophilic substitution of 2,4-dimethylphenol with epichlorohydrin, followed by amine coupling and HCl salt formation. Similar protocols are used for analogues, but harsh conditions (e.g., reflux with strong bases) are required for low-acidity phenols like 2,4-dimethylcarbolic acid .

Physicochemical Properties :

- Lipophilicity : Bulky substituents (e.g., tert-alkylamines in ) increase logP values, enhancing blood-brain barrier penetration.

- Solubility : Hydrochloride salts improve aqueous solubility compared to free bases. Mexiletine HCl, for example, has a solubility of ~50 mg/mL in water .

Pharmacological Profiles: Mexiletine HCl is clinically validated for ventricular arrhythmias, while the target compound and its analogues lack comprehensive clinical data.

Biological Activity

1-(2,4-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride is a synthetic compound with significant biological activity. Its molecular formula is and it has a molar mass of 299.84 g/mol. This compound has garnered interest in pharmacological research due to its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds containing piperidine moieties are known for their diverse pharmacological properties, including:

- Antibacterial Activity : Piperidine derivatives have shown effectiveness against various bacterial strains.

- Enzyme Inhibition : This compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are critical in numerous biochemical pathways.

Antibacterial Studies

Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. In a comparative study, several synthesized derivatives were tested for their antibacterial properties, yielding promising results that suggest potential clinical applications in treating bacterial infections .

Enzyme Inhibition

In vitro studies have demonstrated that derivatives of this compound possess strong inhibitory effects against urease. For instance, compounds with similar structures have shown IC50 values ranging from 0.63 µM to 6.28 µM, indicating potent enzyme inhibition compared to standard drugs . This suggests that this compound could be explored further as a therapeutic agent in conditions where urease plays a role.

Comparative Biological Activity Table

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antibacterial (e.g., Salmonella typhi) | TBD |

| Similar Piperidine Derivative | Urease Inhibition | 0.63 - 6.28 |

| Acetylcholinesterase Inhibitors | AChE Inhibition | Varies by compound |

Q & A

Q. What are the critical considerations for synthesizing 1-(2,4-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride with high purity?

Methodological Answer: The synthesis typically involves a multi-step process:

- Step 1: Formation of the phenoxypropanol backbone via nucleophilic substitution between 2,4-dimethylphenol and epichlorohydrin under reflux conditions, optimized at 80–90°C in a basic medium (e.g., NaOH) to enhance reaction efficiency .

- Step 2: Introduction of the piperidine moiety through alkylation or reductive amination. For example, reacting the intermediate with piperidine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) at controlled pH (6–7) to minimize side reactions .

- Step 3: Hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol to improve solubility and stability .

Key Challenges: - Avoiding over-alkylation during piperidine incorporation.

- Ensuring anhydrous conditions during salt formation to prevent hydrolysis.

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies protons on the aromatic 2,4-dimethylphenoxy group (δ 6.6–7.2 ppm), piperidine methylene groups (δ 2.4–3.1 ppm), and the hydroxyl proton (δ 4.8–5.2 ppm).

- 13C NMR confirms the propan-2-ol backbone (δ 70–75 ppm) and quaternary carbons in the piperidine ring .

- High-Resolution Mass Spectrometry (HRMS): Validates the molecular ion peak ([M+H]+) at m/z ~338.2 (calculated for C18H28ClNO2) .

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .

Q. How does the hydrochloride salt enhance solubility and stability in aqueous systems?

Methodological Answer: The hydrochloride salt formation improves:

- Solubility: Ionic interactions with water molecules increase hydrophilicity. Solubility in PBS (pH 7.4) is ~15 mg/mL, compared to <1 mg/mL for the free base .

- Stability: The salt form reduces hygroscopicity and oxidative degradation. Stability studies (40°C/75% RH) show <5% degradation over 6 months .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in receptor binding assays (e.g., adrenergic vs. serotoninergic activity) may arise from:

- Receptor Selectivity Assays: Use radioligand binding studies (e.g., [3H]-prazosin for α1-adrenergic receptors) to quantify Ki values. Cross-test with serotonin (5-HT2A) receptors to rule off-target effects .

- Functional Assays: Compare cAMP inhibition (GPCR activity) in HEK293 cells transfected with target receptors. Normalize data to cell viability (MTT assay) to exclude cytotoxicity artifacts .

- Structural Modifications: Synthesize analogs (e.g., replacing piperidine with morpholine) to isolate pharmacophore contributions .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

Methodological Answer:

- In Silico Metabolism Prediction: Tools like GLORY or MetaSite predict Phase I oxidation (e.g., hydroxylation at the piperidine ring) and Phase II glucuronidation of the phenolic group .

- Toxicity Profiling: Use QSAR models to assess hepatotoxicity (e.g., cytochrome P450 inhibition) and cardiotoxicity (hERG channel binding). Validate with in vitro hepatocyte assays and patch-clamp studies .

Q. What are the best practices for designing stability studies under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/alkaline hydrolysis: Incubate at 0.1M HCl/NaOH (40°C, 72 hours) to identify degradation products (e.g., cleavage of the ether bond).

- Oxidative stress: Treat with 3% H2O2 to detect hydroxylated byproducts .

- ICH Guidelines: Conduct long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability tests. Monitor impurities via HPLC-UV (λ = 254 nm) with a C18 column .

Q. How does stereochemistry influence receptor binding affinity?

Methodological Answer:

- Chiral Resolution: Separate enantiomers using chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10).

- Pharmacodynamic Testing: Compare EC50 values of (R)- and (S)-enantiomers in functional assays. For example, (R)-enantiomers may show 10-fold higher α1-adrenergic receptor affinity due to optimal hydrogen bonding with Asp106 in the binding pocket .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different solvents?

Resolution Strategy:

- Solvent Polarity: Test solubility in DMSO (highly polar) vs. ethyl acetate (moderate polarity). Discrepancies may arise from solvent-solute hydrogen bonding capacity .

- Temperature Control: Ensure consistent testing at 25°C (±0.5°C). For example, solubility in ethanol increases from 8 mg/mL (20°C) to 22 mg/mL (40°C) .

Q. Why do synthesis yields vary across studies?

Root Causes:

- Reaction Stoichiometry: Excess epichlorohydrin (>1.5 eq.) improves phenoxypropanol intermediate yield but risks di-alkylation byproducts .

- Workup Protocols: Acidic quenching (pH 5–6) during filtration maximizes product recovery (~85% yield), while basic conditions promote salt precipitation and losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.